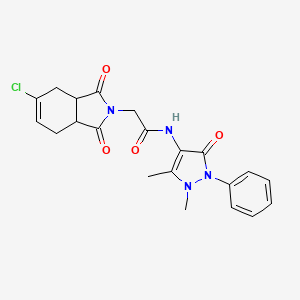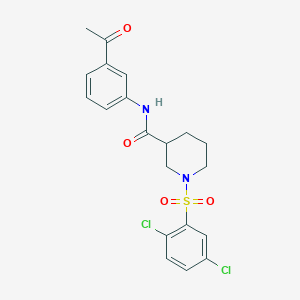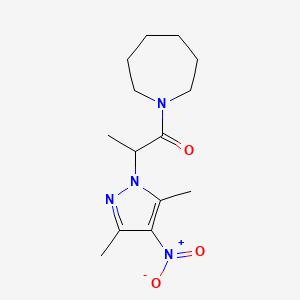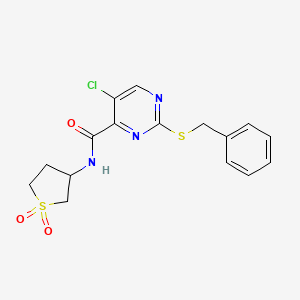![molecular formula C20H19ClF3N3O5 B4221163 [4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B4221163.png)
[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid
Overview
Description
[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of various functional groups, such as the nitro group, chlorophenyl group, and piperidine ring, contributes to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzoyl ring using a nitrating agent like nitric acid.
Chlorination: Substitution of a hydrogen atom on the phenyl ring with a chlorine atom using chlorinating agents such as thionyl chloride.
Amidation: Formation of the amide bond between the piperidine ring and the benzoyl group through a condensation reaction with reagents like carbodiimides.
Trifluoroacetylation: Addition of the trifluoroacetate group to the amine using trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The trifluoroacetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Formation of N-(2-chlorophenyl)-1-(3-aminobenzoyl)-4-piperidinamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid would depend on its specific biological target. Generally, compounds with similar structures may:
Bind to Receptors: Interact with specific receptors on cell surfaces, modulating their activity.
Inhibit Enzymes: Act as inhibitors of enzymes involved in critical biochemical pathways.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-1-(3-nitrobenzoyl)-4-piperidinamine
- N-(2-chlorophenyl)-1-(3-aminobenzoyl)-4-piperidinamine
- N-(2-chlorophenyl)-1-(3-nitrobenzoyl)-4-piperidinamine hydrochloride
Uniqueness
[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which can enhance its solubility and stability. This modification may also influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(2-chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3.C2HF3O2/c19-16-6-1-2-7-17(16)20-14-8-10-21(11-9-14)18(23)13-4-3-5-15(12-13)22(24)25;3-2(4,5)1(6)7/h1-7,12,14,20H,8-11H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSKRNHWQMFZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-amino-2-({2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4221088.png)
![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4221105.png)
![N-[(4-CHLOROPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE](/img/structure/B4221106.png)

![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4221121.png)

![(2-methoxyethyl)[(3-methyl-2-thienyl)methyl][2-(1H-pyrazol-1-ylmethyl)benzyl]amine](/img/structure/B4221126.png)

![1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B4221142.png)
![N-(3-acetylphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B4221155.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4221159.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4221165.png)
![Ethyl 4-({[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B4221173.png)

